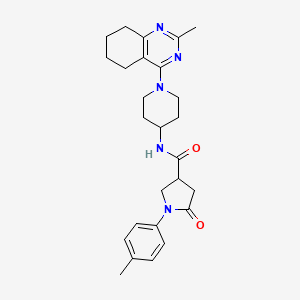
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C26H33N5O2 and its molecular weight is 447.583. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure
The compound features a complex structure that includes:
- A tetrahydroquinazoline moiety
- A piperidine ring
- A pyrrolidine core with a carboxamide functional group
This structural complexity may contribute to its diverse biological activities.
Research indicates that this compound may act as an antagonist at various receptor sites, particularly the Histamine H4 receptor (H4R) . The H4R is implicated in immune responses and inflammatory processes, making it a target for treating conditions like tinnitus and other inflammatory diseases .
1. Histamine H4 Receptor Antagonism
The compound has been identified as a potent antagonist for the H4 receptor. In vitro assays demonstrated significant inhibition of H4R-mediated signaling pathways. This inhibition suggests potential applications in treating allergic responses and inflammatory conditions .
2. Anti-inflammatory Properties
In cellular models, the compound exhibited anti-inflammatory effects by reducing nitric oxide production in LPS-stimulated RAW 264.7 macrophages. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression, which are critical mediators of the inflammatory response .
3. Anticancer Activity
Preliminary studies have indicated that the compound may possess anticancer properties. In vitro tests showed that it can inhibit cell proliferation in various cancer cell lines. The specific pathways involved remain under investigation but may include modulation of apoptosis and cell cycle regulation .
Case Studies
Several studies have focused on the biological activity of similar compounds with analogous structures:
These studies underscore the relevance of structural features in determining biological activity.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) studies have been employed to elucidate how specific modifications to the compound's structure influence its biological activity. For instance:
- The presence of the piperidine ring enhances receptor binding affinity.
- Substituents on the pyrrolidine core affect anti-inflammatory potency.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O2/c1-17-7-9-21(10-8-17)31-16-19(15-24(31)32)26(33)29-20-11-13-30(14-12-20)25-22-5-3-4-6-23(22)27-18(2)28-25/h7-10,19-20H,3-6,11-16H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPUNVYBSKBWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCN(CC3)C4=NC(=NC5=C4CCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














